
Imepitoin
Descripción general
Descripción
La imepitoína es un compuesto químico utilizado principalmente como anticonvulsivo en medicina veterinaria. Es conocida por su capacidad para tratar la epilepsia en perros y tiene efectos ansiolíticos. La imepitoína se desarrolló inicialmente para uso humano, pero debido a diferencias metabólicas desfavorables entre fumadores y no fumadores, su desarrollo para uso humano se suspendió .
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Canine Idiopathic Epilepsy
Imepitoin has been established as an effective treatment for canine idiopathic epilepsy. Clinical studies have demonstrated its efficacy in reducing seizure frequency, particularly when used as a monotherapy or as an adjunct to other antiepileptic medications such as phenobarbital.
- Efficacy Studies : A study showed that dogs treated with this compound at a dosage of 30 mg/kg twice daily experienced significant reductions in seizure frequency over 12 weeks compared to lower doses . In another trial, the combination of this compound and phenobarbital effectively decreased seizure frequency in dogs resistant to conventional treatments .
2. Anxiolytic Effects
This compound has also been investigated for its anxiolytic properties, particularly in dogs suffering from anxiety-related disorders such as noise phobia and storm anxiety.
- Noise Phobia : In a clinical trial, this compound was administered prophylactically to dogs with known noise sensitivity prior to exposure to loud noises (e.g., fireworks). The results indicated a significant reduction in anxiety-related behaviors .
- Storm Anxiety : A pilot study assessed the use of this compound for storm anxiety, with doses titrated between 10 mg/kg and 30 mg/kg. The findings suggested a marked decrease in anxiety scores during storm events, supporting its use as a long-term management option .
Data Tables
The following table summarizes key findings from various studies on the efficacy and safety of this compound:
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Case Study A : A 5-year-old Labrador Retriever diagnosed with idiopathic epilepsy was treated with this compound as a first-line therapy. Over six months, the dog experienced a reduction from an average of four seizures per month to one seizure per month, demonstrating the drug's effectiveness and safety profile.
- Case Study B : A mixed-breed dog with severe noise phobia was administered this compound prior to a fireworks event. The owner reported a significant decrease in anxiety-related behaviors compared to previous years when no medication was used.
Mecanismo De Acción
La imepitoína actúa como un agonista parcial del sitio de la benzodiazepina del receptor del ácido gamma-aminobutírico A. Se une a este sitio con una eficacia intrínseca más baja que los agonistas completos como el diazepam. La imepitoína también bloquea los canales de calcio dependientes de voltaje de forma dependiente de la dosis, lo que contribuye a sus efectos anticonvulsivos y ansiolíticos .
Análisis Bioquímico
Biochemical Properties
Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . By binding to this site, it acts as a positive allosteric modulator of GABA, leading to increased chloride channel opening frequency, increased chloride influx, and consequently, to increased hyperpolarization of the membrane and thus inhibition of the postsynaptic neuron .
Cellular Effects
This compound partially activates the receptors for the neurotransmitter GABA, a substance that reduces electrical activity in the brain . By activating its receptors, this compound increases GABA’s effects and helps to prevent seizures . This compound also has a weak blocking effect on calcium channels, which are pores that let calcium move into the nerve cells allowing electrical impulses to be transmitted between nerve cells . This may also help in controlling seizures.
Molecular Mechanism
This compound acts as a low-affinity partial agonist of the benzodiazepine site of the GABA A receptor . It is the first partial agonist to be approved for the treatment of epilepsy . The drug also dose-dependently blocks voltage-gated calcium channels .
Temporal Effects in Laboratory Settings
This compound has been shown to display a broad spectrum of anticonvulsant activity in diverse seizure and epilepsy models at tolerable doses . As expected from its mechanism of action, it lacked tolerance and abuse liability in rodent and primate models .
Dosage Effects in Animal Models
Treatment with this compound should be started at a dose of 10 mg per kg bodyweight twice a day . If seizures are not adequately controlled after one week, the dose may be increased by 50 – 100% at a time, to a maximum of 30 mg per kg bodyweight twice a day .
Metabolic Pathways
The initial step of the metabolic degradation of this compound involved hydroxylation of the morpholine ring, and this step is catalyzed by CYP1A1 and, with tenfold less capacity, by CYP1A2 . This compound is extensively metabolized in the liver prior to elimination .
Transport and Distribution
This compound has a relatively high volume of distribution (579 to 1548 ml/kg) . The in-vivo plasma protein binding of this compound in dogs is low (60 to 70%) . No interaction with highly protein-bound compounds is therefore expected .
Subcellular Localization
This compound crosses the blood-brain barrier without involvement of active transport or active clearance, resulting in immediate equilibrium between plasma and brain . Here it acts as a low-affinity partial agonist of the benzodiazepine receptor .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La imepitoína puede sintetizarse mediante la reacción de 4-cloroanilina, ácido cloroacético y urea en presencia de un disolvente aprótico apolar o débilmente polar como el xileno. El intermedio resultante, 1-(4-clorofenil)imidazolidina-2,4-diona, se hace reaccionar entonces con morfolina en presencia de clorhidrato de morfolina. El producto final se obtiene mediante cristalización a partir de dimetilsulfóxido y metanol .
Métodos de Producción Industrial
La producción industrial de imepitoína sigue la misma ruta sintética, pero se optimiza para obtener mayores rendimientos y eficiencia en costes. El proceso implica la preparación eficiente del intermedio seguida de la condensación con morfolina y la recristalización final .
Análisis De Reacciones Químicas
Tipos de Reacciones
La imepitoína se somete a diversas reacciones químicas, entre ellas:
Oxidación: La imepitoína puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar la estructura química de la imepitoína, lo que puede alterar sus propiedades farmacológicas.
Sustitución: La imepitoína puede sufrir reacciones de sustitución, en las que un grupo funcional es sustituido por otro.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se suelen utilizar agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden utilizar diversos reactivos, incluidos los halógenos y los nucleófilos, en condiciones adecuadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir diversos compuestos de imepitoína sustituidos.
Comparación Con Compuestos Similares
Compuestos Similares
Diazepam: Un agonista completo del sitio de la benzodiazepina con mayor eficacia.
Clonazepam: Otro agonista completo con efectos similares al diazepam.
Etotoína: Un anticonvulsivo hidantoínico con similitudes estructurales con la imepitoína.
Singularidad
La imepitoína es única debido a su actividad de agonista parcial en el sitio de la benzodiazepina, lo que da lugar a menos efectos secundarios y menor potencial de tolerancia y dependencia en comparación con los agonistas completos. Su capacidad para bloquear los canales de calcio dependientes de voltaje también la distingue de otros anticonvulsivos .
Actividad Biológica
Imepitoin is a novel antiepileptic drug primarily developed for the treatment of idiopathic epilepsy in dogs. Its mechanism of action is linked to its GABAergic properties, which allow it to modulate neurotransmission in the central nervous system. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and potential anxiolytic effects.
Absorption and Distribution
This compound exhibits high enteral absorption, with studies showing approximately 92% absorption following oral administration. In beagle dogs, peak plasma concentrations (C_max) were observed to be between 14.9–17.2 μg/mL within 2-3 hours post-dosing at a rate of 30 mg/kg . The pharmacokinetic profile indicates that this compound can be effectively administered twice daily, with consistent timing relative to feeding recommended to optimize absorption.
Excretion
The primary route of excretion for this compound is fecal, with minimal renal excretion noted. Studies involving radiolabeled this compound demonstrated that after oral administration, the majority of the drug was excreted in feces, confirming its low systemic clearance and suggesting a favorable safety profile regarding drug-drug interactions .
Protein Binding
This compound shows moderate plasma protein binding at approximately 55% , which suggests that it may have a lower potential for interactions with other drugs that are highly protein-bound . Importantly, this compound does not significantly inhibit cytochrome P450 enzymes in vitro, indicating a low likelihood of metabolic interactions with other medications commonly used in veterinary practice .
Case Studies and Clinical Trials
Clinical evaluations have demonstrated that this compound is effective as both a monotherapy and an adjunctive treatment in dogs with refractory idiopathic epilepsy. A notable study compared high-dose (30 mg/kg) and low-dose (1 mg/kg) regimens, revealing superior anticonvulsant activity at the higher dose .
Summary of Clinical Findings:
Study Type | Findings |
---|---|
Monotherapy | Effective in reducing seizure frequency in idiopathic epilepsy |
Adjunctive Therapy | Improved seizure control when combined with phenobarbital |
Safety Profile | Well-tolerated with minimal side effects reported |
Anxiolytic Effects
Emerging evidence suggests that this compound may also possess anxiolytic properties, potentially aiding in the management of stress-related behaviors in dogs. This effect is attributed to its action on GABAA receptors, similar to benzodiazepines . Further research is warranted to explore this aspect fully.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYCZKIFIHTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172160 | |
Record name | Imepitoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188116-07-6 | |
Record name | Imepitoin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imepitoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMEPITOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Imepitoin acts as a low-affinity partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. [, , ] This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, leading to reduced neuronal excitability. [, , ]
A: Unlike full agonists, this compound does not fully activate the GABAA receptor, resulting in a ceiling effect on its action. [, ] This contributes to its milder side effect profile, particularly regarding sedation, compared to traditional benzodiazepines. [, , ]
A: Research suggests that this compound can ameliorate the increase in cortisol levels in response to fear-inducing stimuli, indicating a potential modulating effect on the HPA axis. [, ]
A: The molecular formula of this compound is C13H14ClN3O2, and its molecular weight is 279.73 g/mol. [, ]
A: this compound exhibits polymorphism. Polymorph I, the commercially available form, and a newly discovered polymorph II, obtained by crystallization from xylene, have been characterized. [] Polymorph II is monotropic to polymorph I and remains metastable under ambient conditions. []
A: Yes, density functional theory (DFT) has been employed to optimize the crystal structure of this compound, providing insights into its molecular geometry and interactions within the crystal lattice. []
- Low-affinity partial agonist: The specific arrangement of atoms in this compound allows it to bind to the benzodiazepine binding site of GABAA receptors but with lower affinity than traditional benzodiazepines, resulting in partial agonism. [, , ] This translates to a reduced risk of sedation and other side effects commonly associated with full benzodiazepine agonists. [, , ]
A: this compound is commercially available in tablet form for oral administration in dogs. [, ]
A: this compound demonstrates high enteral absorption (92%) following oral administration. []
A: this compound has a plasma protein binding of 55%. [] This relatively low protein binding suggests a larger fraction of the drug is available in its free, active form.
A: this compound is primarily excreted through feces. [] In vitro studies indicate that this compound does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations, suggesting a lower likelihood of metabolism-based drug-drug interactions. []
A: Yes, dose linearity was observed following single-dose administration of 10–100 mg/kg in dogs. []
A: Numerous studies demonstrate the efficacy of this compound in controlling seizures in dogs with idiopathic epilepsy. [, , , , , , , , , ] In a blinded, multicenter study, this compound showed comparable efficacy to phenobarbital in reducing seizure frequency. []
A: Yes, this compound has shown promise in treating canine noise phobia [, , ] and storm anxiety. [, ] Studies suggest it effectively reduces anxiety and fear behaviors associated with noise events. [, , , , , ]
A: While this compound demonstrates efficacy in many dogs, some individuals may not respond adequately. [] Approximately 29% of dogs in one study discontinued this compound due to lack of efficacy. [] Research on specific resistance mechanisms is limited.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.